Etretinate is known to undergo hydrolysis, primarily by esterases, resulting in the formation of its major metabolite, acitretin. [] This conversion is influenced by factors such as the presence of esterase enzymes and the cellular environment. [] UV irradiation, particularly UVB (280-320 nm) and UVA (320-400 nm), can induce cis-isomerization of etretinate, leading to the formation of 13-cis-etretinate. [] This isomerization has been observed both in vitro and in vivo. []
Etretinate is classified under the category of retinoids, which are compounds that exhibit similar biological activity to vitamin A. It is specifically recognized as an ethyl ester derivative of acitretin, which is its active metabolite. The compound was first synthesized in the early 1970s and has been utilized in clinical settings for its therapeutic properties against keratinization disorders.
The synthesis of etretinate can be achieved through several methods. One notable approach involves the reaction of acitretin with activating reagents such as 1,1'-carbonyldiimidazole or 1,1'-thiocarbonyldiimidazole in the presence of ethanol. This process allows for the formation of etretinate with improved yields and purity suitable for pharmaceutical applications .
Another method includes the cross-metathesis approach, which constructs the polyene chain characteristic of retinoids. This method utilizes various catalysts to facilitate the reaction between different olefins, leading to the desired retinoid structure .
Etretinate has a complex molecular structure characterized by a long polyene chain and several functional groups. Its chemical formula is , reflecting its composition of carbon, hydrogen, and oxygen atoms. The structure features a tetraenoate side chain that is crucial for its biological activity.
The molecular structure can be represented as follows:
Etretinate undergoes various chemical reactions that are significant for its pharmacological activity. One key reaction is its conversion to acitretin upon metabolic processes in the body. This transformation involves hydrolysis and is crucial for exerting its therapeutic effects .
Additionally, etretinate can participate in isomerization reactions under certain conditions (e.g., thermal or photochemical), which may alter its efficacy and bioavailability. The ability to switch between different isomers allows for flexibility in therapeutic applications .
The mechanism of action of etretinate primarily involves its binding to nuclear receptors within cells. Once inside the cell, etretinate binds to cytosolic retinoic acid-binding proteins that transport it to the nucleus. In the nucleus, it interacts with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), influencing gene expression related to cell differentiation and proliferation.
This binding initiates a cascade of events that modulate transcription factors involved in keratinocyte differentiation and inflammatory responses. Etretinate has been shown to reduce the expression of pro-inflammatory cytokines and promote normal skin cell turnover .
Etretinate has been predominantly used in dermatology for treating skin disorders such as psoriasis and other keratinization disorders. Its effectiveness stems from its ability to normalize skin cell production and reduce inflammation.
In addition to dermatological applications, research continues into potential uses in oncology due to its effects on cellular differentiation and proliferation pathways . Studies are exploring how etretinate may influence cancer cell behavior or aid in combination therapies for skin cancers.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2